Acetic acid, fluoro-, potassium salt

Description

Systematic IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is designated as potassium 2-fluoroacetate. This nomenclature follows the standard convention for naming ionic compounds where the cation (potassium) is named first, followed by the anion designation. The anion portion, 2-fluoroacetate, indicates the presence of a fluorine atom substituted at the second carbon position of the acetate group.

The compound is assigned Chemical Abstracts Service Registry Number 23745-86-0, providing a unique identifier for database searches and regulatory documentation. Multiple alternative designations are recognized in chemical literature and commercial applications. The German nomenclature system designates this compound as Kaliumfluoracetat, while French nomenclature employs Fluoroacétate de potassium. Additional systematic names include acetic acid, fluoro-, potassium salt, which emphasizes the derivation from fluoroacetic acid.

Common alternative designations encompass potassium monofluoroacetate and fluoroacetic acid potassium salt. These variations reflect different approaches to describing the same chemical entity, with some emphasizing the mono-substitution pattern of fluorine and others highlighting the parent acid structure. The molecular weight is consistently reported as 116.132 atomic mass units across multiple database sources.

Crystallographic Structure Analysis via X-ray Diffraction

The crystallographic analysis of potassium fluoroacetate reveals fundamental structural characteristics that define its solid-state organization. X-ray crystallography confirms that solid fluoroacetate salts exist as ionic compounds with intact fluoroacetate anions interacting with metal cations through electrostatic forces. While specific single-crystal X-ray diffraction data for potassium fluoroacetate requires further detailed investigation, the general structural principles governing fluoroacetate salt formation provide insights into the expected crystalline arrangement.

The fluoroacetate dehalogenase enzyme crystallographic studies demonstrate the structural characteristics of fluoroacetate binding, with crystals belonging to monoclinic space group C2 with specific unit cell parameters. These enzymatic studies reveal that fluoroacetate molecules maintain their structural integrity during binding processes, suggesting similar stability in salt formations. The crystallographic investigation of fluoroacetate-containing systems shows typical ionic salt characteristics with well-defined cation-anion interactions.

X-ray diffraction techniques employed for related fluorinated compounds demonstrate the effectiveness of synchrotron radiation sources for high-resolution structural determination. Data collection methods utilizing wavelengths of 1.00 Ångström provide sufficient resolution for detailed structural analysis, with typical data collection extending to 1.5 Ångström resolution. The diffraction patterns reveal systematic absences consistent with specific space group symmetries, enabling precise determination of unit cell parameters and atomic positions.

Molecular Geometry and Bonding Characteristics

The molecular geometry of potassium fluoroacetate encompasses both the fluoroacetate anion structure and the ionic interactions with the potassium cation. The fluoroacetate anion exhibits a planar carboxylate group with the fluorine atom substituted at the methyl carbon position. This substitution significantly alters the electronic distribution compared to unsubstituted acetate, with the electronegative fluorine atom withdrawing electron density from the carbon framework.

The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with bond energies significantly exceeding those of carbon-hydrogen bonds. This exceptional bond strength contributes to the chemical stability of the fluoroacetate anion under various conditions. The fluorine substitution increases the acidity of the parent carboxylic acid through inductive effects, where the electronegative fluorine atom stabilizes the conjugate base through electron withdrawal.

Potassium fluoroacetate demonstrates the ionic nature typical of alkali metal carboxylates, with the potassium cation and fluoroacetate anion held together by electrostatic forces. The compound exhibits water solubility characteristics common to potassium salts, facilitating dissolution and ionization in aqueous environments. The fluoroacetate anion maintains its structural integrity in solution, with the carboxylate group providing multiple coordination sites for potential metal binding.

The molecular structure analysis reveals that the fluoroacetate anion can function as a ligand in coordination chemistry applications, binding to metal centers through oxygen atoms of the carboxylate group. Coordination complexes demonstrate the versatility of the fluoroacetate anion in forming stable metal-ligand interactions. The presence of the fluorine atom introduces unique steric and electronic effects that distinguish fluoroacetate coordination from simple acetate binding patterns.

Properties

IUPAC Name |

potassium;2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIIGTWTZBPWBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

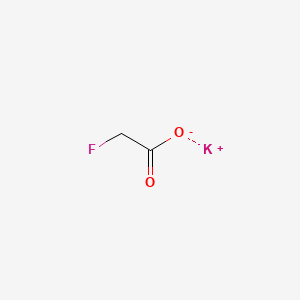

C(C(=O)[O-])F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FO2.K, C2H2FKO2 | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-49-0 (Parent) | |

| Record name | Acetic acid, fluoro-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium fluoroacetate appears as a fine, white odorless powder. Toxic by ingestion, inhalation and/or skin absorption. Used as a rodenticide. | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23745-86-0 | |

| Record name | POTASSIUM FLUOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, fluoro-, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Oxidative Preparation via Fluoroethylenic Compounds and Potassium Permanganate

One classical and industrially significant method involves the oxidation of fluoroethylenic compounds using an aqueous potassium permanganate solution in the presence of a base such as calcium hydroxide or potassium hydroxide. This method is well-documented in US patents (e.g., US2506068A and US2371757A).

- Starting Materials: Fluoroethylenic compounds with general formula $$ \text{CF}_2X\text{CY} = \text{CYZ} $$, where $$ X, Y, Z $$ are hydrogen, fluorine, or chlorine.

- Oxidation: React the fluoroethylenic compound with potassium permanganate (5-25% aqueous solution) in alkaline medium (calcium hydroxide or potassium hydroxide) at temperatures ranging from 20°C to 80°C, typically around 65-70°C.

- Reaction Conditions: Atmospheric pressure is common, but super-atmospheric pressures and temperatures above 100°C can be used for higher boiling materials.

- Neutralization and Isolation: After oxidation, excess permanganate is destroyed (e.g., with sodium bisulfite), solids such as manganese dioxide and calcium salts are filtered off. The fluoroacetate salt is isolated by treatment with potassium carbonate to precipitate calcium carbonate, followed by filtration and evaporation.

- Purification: The potassium fluoroacetate can be extracted with alcohols or other organic solvents (methanol, ethanol, isopropanol, acetone, etc.) to separate it from impurities.

- Economical and scalable.

- Suitable for industrial production.

- Allows preparation of various fluoroacetate salts and acids.

Representative Reaction Scheme:

| Parameter | Details |

|---|---|

| Starting compound | 3,3,3-Trifluoro-1,1,2-trichloropropene-1 |

| Oxidant | Potassium permanganate (5-25% aqueous solution) |

| Base | Calcium hydroxide or potassium hydroxide |

| Temperature | 20-80°C (typically 65-70°C) |

| Pressure | Atmospheric or higher |

| Reaction time | Several hours with agitation |

| Isolation | Filtration, neutralization with potassium carbonate, evaporation, solvent extraction |

- Potassium trifluoroacetate obtained with high yield and purity after solvent extraction and drying.

- Reaction mixtures are decolorized and purified by standard methods.

Fluorination of Haloacetates Using Potassium Fluoride Solid Dispersion

A novel and efficient method involves fluorination of chlorinated acetates (e.g., ethyl chloroacetate) using a potassium fluoride solid dispersion prepared by dispersing potassium fluoride on micropowder silica gel. This method is described in Chinese patent CN102976934A and offers a mild, high-yield alternative.

Preparation of Potassium Fluoride Solid Dispersion:

- Dissolve potassium fluoride in water.

- Add micropowder silica gel and stir to form a solid dispersion.

- Remove moisture by evaporation and drying, resulting in potassium fluoride dispersed as tiny crystals or molecules on silica surface with high specific surface area (~165 m²/g).

-

- Mix chlorinated acetate (e.g., ethyl chloroacetate) with the potassium fluoride solid dispersion in a 1:1 molar ratio.

- React under mild temperatures (10°C to 60°C) for 3-5 hours.

- Separate and purify the fluoroacetate product.

- High fluorine conversion rate.

- Mild reaction conditions.

- High yield and purity (yields ~98-99%, purity >99%).

- Simple post-treatment and low solvent residues.

- Environmentally friendly and energy-efficient.

Representative Data from Patent Examples:

| Example | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ethyl chloroacetate + KF dispersion | 20 | 3 | 99.1 | 99.7 |

| 2 | Ethyl chloroacetate + KF dispersion | 25 | 5 | 98.4 | 99.8 |

| 3 | Ethyl chloroacetate + KF dispersion | 55 | 5 | 99.4 | 99.4 |

| 4 | Methyl chloroacetate + KF dispersion | 10 | 4 | 99.0 | 99.6 |

Preparation of Potassium Fluoride Solid Dispersion:

| Step | Details |

|---|---|

| Potassium fluoride | 60 parts |

| Water | 100 parts |

| Micropowder silica gel | 6 parts |

| Specific surface area | 165 m²/g |

| Potassium fluoride content | 89.7% |

| Moisture content | 0.12% |

Additional Notes on Preparation and Purification

- The oxidative method may require destruction of excess permanganate with reducing agents such as sulfur dioxide or sodium bisulfite.

- Isolation of potassium fluoroacetate salts can be achieved by precipitation and filtration or solvent extraction.

- Fluoroacetic acids can be obtained by acidification of potassium fluoroacetate salts with mineral acids (e.g., sulfuric acid) followed by distillation.

- Esters of fluoroacetic acid can be synthesized by esterification of the acid or salt with appropriate alcohols.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Temperature Range | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Oxidation with potassium permanganate | Fluoroethylenic compounds (e.g., trifluorotrichloropropene) | Aqueous potassium permanganate + base (Ca(OH)2 or KOH) | 20-80°C (often 65-70°C) | High (varies) | High | Scalable, economical, versatile |

| Fluorination with KF solid dispersion | Chlorinated acetates (e.g., ethyl chloroacetate) | Potassium fluoride solid dispersion on silica gel | 10-60°C | 98-99 | >99 | Mild conditions, high efficiency, environmentally friendly |

Chemical Reactions Analysis

Key Parameters

| Parameter | Value/Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures favor SN2 mechanisms. |

| Solvent | DMF or DMSO | Enhances KF solubility and ion dissociation. |

| Reaction Time | 4–8 hours | Prolonged durations improve yields (up to 85%). |

-

Mechanism : The reaction follows an SN2 pathway, where fluoride displaces chloride from chloroacetate.

-

Side Reactions : Competing elimination or solvent interactions may occur if moisture is present .

Oxidation of Fluoroethylenic Compounds

Potassium fluoroacetate derivatives can be synthesized via oxidation of halogenated alkenes using potassium permanganate (KMnO₄) in alkaline conditions. For example, trifluorotrichloropropene undergoes oxidation to yield potassium trifluoroacetate .

Reaction:

Optimized Conditions

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| pH | 10–12 | Maintains alkaline medium for permanganate stability. |

| Temperature | 65–70°C | Prevents decomposition of intermediates. |

| Ca(OH)₂ Quantity | Stoichiometric | Neutralizes HCl byproducts. |

-

Isolation : Post-reaction, the product is isolated via filtration, evaporation, and extraction with alcohols .

Substitution Reactions in Glacial Acetic Acid

In glacial acetic acid, potassium fluoride exhibits altered reactivity due to strong hydrogen bonding between F⁻ and the solvent. This reduces fluoride’s nucleophilicity, shifting reactivity toward the hydroxyl oxygen of carboxylic acids .

Example Reaction with Chloroacetic Acid:

Key Observations

-

Product : Acetoxy derivatives dominate over fluoro-substituted products.

-

Mechanistic Insight : Hydrogen bonding in acetic acid stabilizes the transition state for oxygen-centered substitution .

Acid-Base Reactions

Potassium fluoroacetate reacts with strong acids (e.g., H₂SO₄) to regenerate fluoroacetic acid, demonstrating its role as a conjugate base.

Reaction:

Thermal Decomposition

At elevated temperatures (>200°C), potassium fluoroacetate decomposes into toxic gases, including hydrogen fluoride (HF) and carbon monoxide (CO).

Decomposition Pathway:

Coordination Chemistry

The fluoroacetate anion can act as a ligand in coordination complexes, binding to metals via oxygen atoms.

Example with Copper(II):

Structural Features

Environmental Degradation

In aqueous environments, potassium fluoroacetate undergoes hydrolysis to form glycolic acid and fluoride ions.

Hydrolysis Reaction:

Kinetics

| pH | Half-Life (25°C) |

|---|---|

| 7.0 | ~120 hours |

| 9.0 | ~24 hours |

Potassium fluoroacetate’s reactivity is governed by its ionic nature, fluoride’s nucleophilicity, and environmental stability. Its synthesis, substitution behavior, and decomposition pathways highlight both its utility in pest control and its significant environmental and safety risks. Further research into safer analogues or degradation methods remains critical.

Scientific Research Applications

Chemistry

Synthesis of Fluorinated Compounds

This compound serves as a precursor for synthesizing various fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be used to produce fluorinated amino acids and other biologically active molecules that exhibit enhanced metabolic stability and bioactivity.

Biology

Biochemical Studies

Acetic acid, fluoro-, potassium salt is utilized in enzyme inhibition studies. It can inhibit aconitase, an enzyme in the citric acid cycle, leading to disruptions in cellular energy production. This property makes it valuable for investigating metabolic pathways and cellular toxicity mechanisms .

Plant Growth Studies

Recent research indicates that potassium salts, including this compound, can positively influence plant growth under stress conditions. For example, studies have shown improvements in root characteristics and overall biomass in tomato seedlings treated with this compound .

Medicine

Drug Development

Fluorinated derivatives of acetic acid are being explored for their therapeutic potential. Notably, compounds derived from this compound have shown promise in antiviral and anticancer research. For example, one study highlighted its application in developing treatments for human cytomegalovirus (HCMV) infections .

Polymer Production

The compound is also employed in producing fluorinated polymers used for coatings, sealants, and high-performance materials. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors .

Case Studies

- Fluorinated Drug Development : A study investigated the synthesis of a novel potassium salt derived from fluoroacetic acid for treating HCMV infections. The research demonstrated significant antiviral activity in vitro, suggesting a potential new avenue for antiviral therapy .

- Plant Growth Enhancement : In agricultural research, the application of potassium salts including this compound improved growth metrics such as height and biomass in tomato seedlings under chilling stress conditions. This study underscores the compound's potential role in enhancing crop resilience .

Mechanism of Action

The mechanism by which acetic acid, fluoro-, potassium salt exerts its effects involves the interaction of the fluoroacetate ion with biological molecules. The fluoroacetate ion can inhibit the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular energy production. This inhibition affects various metabolic pathways and can lead to cellular toxicity.

Comparison with Similar Compounds

Acetic Acid, Chloro-, Potassium Salt (CH₂ClCOOK): Similar in structure but with a chlorine atom instead of fluorine.

Acetic Acid, Bromo-, Potassium Salt (CH₂BrCOOK): Contains a bromine atom instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of the fluorine atom in acetic acid, fluoro-, potassium salt imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro- and bromo- counterparts.

Biological Activity: The fluoroacetate ion’s ability to inhibit aconitase makes it particularly useful in biochemical research and potential therapeutic applications.

Biological Activity

Acetic acid, fluoro-, potassium salt, also known as potassium fluoroacetate (chemical formula: CH₂FCOOK), is a fluorinated derivative of acetic acid. This compound has garnered attention due to its significant biological activity, particularly in the context of enzyme inhibition and metabolic disruption. The fluoroacetate ion is known for its ability to interfere with the citric acid cycle, primarily by inhibiting aconitase, an enzyme critical for cellular energy production.

The primary mechanism through which potassium fluoroacetate exerts its biological effects involves the inhibition of aconitase. This enzyme catalyzes the conversion of citrate to isocitrate in the citric acid cycle. When fluoroacetate is metabolized, it forms fluorocitrate, which competes with citrate for binding to aconitase. The inhibition of this enzyme leads to an accumulation of citrate and subsequent disruption of cellular metabolism, resulting in cellular toxicity and potential apoptosis in sensitive organisms .

Biological Activity

- Enzyme Inhibition :

- Toxicity :

- Therapeutic Potential :

Case Study 1: Toxicological Effects

A study examining the toxicological effects of sodium fluoroacetate (a related compound) demonstrated that exposure led to significant disruptions in metabolic functions. The study highlighted increased levels of citrate and decreased ionized calcium concentrations in serum samples from affected subjects, underscoring the compound's ability to inhibit key metabolic enzymes .

Case Study 2: Agricultural Applications

Research involving the application of potassium fluoroacetate in agricultural settings has shown that it can affect plant growth by altering metabolic pathways. For instance, studies on tomato seedlings indicated that treatment with potassium salts including fluoroacetate could enhance growth under stress conditions by modulating antioxidant enzyme activities .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated acetic acids:

| Compound | Mechanism of Action | Toxicity Level | Therapeutic Potential |

|---|---|---|---|

| This compound | Inhibits aconitase; disrupts TCA cycle | High | Cancer therapy research |

| Acetic Acid, Chloro-, Potassium Salt | Similar inhibition but less potent | Moderate | Limited |

| Acetic Acid, Bromo-, Potassium Salt | Similar mechanism; less studied | Moderate | Limited |

Q & A

Basic Research Questions

Q. What is the chemical structure and key physicochemical properties of acetic acid, fluoro-, potassium salt?

- Methodological Answer : The compound, potassium fluoroacetate (C₂H₂FKO₂), is a potassium salt of fluoroacetic acid. Its molecular structure replaces a hydrogen atom in acetic acid with fluorine, enhancing acidity due to fluorine’s electronegativity. Key properties include solubility in water (common for alkali salts) and a pH dependent on its dissociation. For structural verification, use nuclear magnetic resonance (NMR) to confirm fluorine integration and X-ray diffraction for crystal structure analysis .

Q. How can the pH of a potassium fluoroacetate solution be experimentally determined, and what factors influence its acidity?

- Methodological Answer : Prepare an aqueous solution (0.1 M) and measure pH using a calibrated pH meter or indicator strips. Fluorine’s electron-withdrawing effect increases acidity compared to non-fluorinated analogs. Compare with theoretical predictions using the Henderson-Hasselbalch equation, considering fluoroacetic acid’s lower pKa (~2.6 vs. acetic acid’s 4.76). Validate results against salts of similar strength (e.g., sodium fluoroacetate) .

Advanced Research Questions

Q. What experimental conditions optimize the fluorination of potassium acetate to synthesize potassium fluoroacetate?

- Methodological Answer : Fluorination is achieved by passing fluorine gas (diluted with nitrogen) through an aqueous solution of potassium acetate at 0–5°C. Key parameters:

- Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., decomposition to CO₂ or ethylene).

- Reaction Time : Monitor fluorine consumption; incomplete reactions yield unreacted starting material.

- Purification : Use fractional crystallization or chromatography to isolate the product from by-products like fluorinated alkanes .

Q. How should researchers resolve contradictions in reported fluorination yields for potassium fluoroacetate synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. lower conversions) arise from variable reaction conditions or impurities. To address this:

- Systematic Parameter Screening : Test temperature, fluorine concentration, and reaction time gradients.

- By-Product Analysis : Use gas chromatography (GC) or mass spectrometry (MS) to identify volatile by-products (e.g., fluorobutanes).

- Replication : Cross-validate results using methods from independent studies (e.g., Fichter and Brunner’s aqueous fluorination vs. vapor-phase approaches) .

Q. What advanced analytical techniques are critical for characterizing potassium fluoroacetate purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine presence and quantifies integration ratios.

- Elemental Analysis : Verify potassium and fluorine content (±0.3% error margin).

- HPLC-MS : Detect trace impurities (e.g., residual acetic acid or fluorinated alkanes).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .

Q. How does the choice of salt form (e.g., potassium vs. sodium) impact the reactivity and applications of fluoroacetic acid salts?

- Methodological Answer : Compare solubility, pH, and ionic strength across salt forms. Potassium salts generally exhibit higher solubility in polar solvents than sodium salts. For biological studies (e.g., enzyme inhibition assays), potassium’s lower interference with cellular processes may be preferable. Use conductivity measurements and ion-selective electrodes to quantify ion-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.